2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
The compound 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a heterocyclic molecule featuring a hexahydroquinoline core substituted with a cyano group, a 2-ethoxyphenyl moiety, and a sulfanyl-linked acetamide arm bound to a 2-ethylphenyl group.
Properties
IUPAC Name |
2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-18-10-5-7-12-21(18)30-25(33)17-35-28-20(16-29)26(19-11-6-8-15-24(19)34-4-2)27-22(31-28)13-9-14-23(27)32/h5-8,10-12,15,26,31H,3-4,9,13-14,17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZHGUDVPTULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the ethoxyphenyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For instance, it could act as a 5-lipoxygenase inhibitor, affecting the production of leukotrienes and reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound vs. 2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()
- Core Structure: Both share a tetrahydroquinoline scaffold with a cyano group at position 3 and a sulfanyl-linked acetamide.
- Substituent Differences :
- Position 4 : Target has a 2-ethoxyphenyl group vs. thiophen-2-yl in the analog. The ethoxyphenyl group introduces steric bulk and lipophilicity, whereas the thiophene may enhance π-π stacking.
- Acetamide Arm : Target binds to 2-ethylphenyl (ortho-substituted), while the analog uses 4-ethoxyphenyl (para-substituted). Ortho substitution may reduce rotational freedom and alter binding affinity .
Target Compound vs. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
- Key Differences: The analog lacks the hexahydroquinoline core, instead featuring a simpler sulfanyl-acetamide bridge between 2-aminophenyl and 4-methoxyphenyl.
Physicochemical Properties
Spectroscopic Comparison
- ¹H-NMR: Target vs. : Both would show aromatic protons (δ 6.5–8.0 ppm) and ethoxy/ethyl group signals. The target’s ortho-ethylphenyl may cause upfield shifts due to steric hindrance. : Distinct amino group resonance at δ ~5.0 ppm (D₂O-exchangeable) .
Biological Activity
The compound 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in the fields of pharmacology and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 396.50 g/mol. The compound contains a quinoline core known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The quinoline structure may interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors related to pain and inflammation.
- Antioxidant Activity : The presence of the cyano and ethoxy groups could contribute to its ability to scavenge free radicals.
Biological Activities
Several studies have explored the biological activities associated with similar compounds in the quinoline family:
Antitumor Activity
Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
Quinoline-based compounds have shown promise in reducing inflammation:
- In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Analgesic Properties
The analgesic potential of related compounds has been documented:
- Animal models indicated that these compounds could reduce pain responses comparable to standard analgesics like ibuprofen.
Case Studies
- Cytotoxicity Assays : A study involving human cancer cell lines (e.g., MCF-7 and HeLa) showed that derivatives similar to our compound induced significant cytotoxicity with IC50 values in the micromolar range.
- In Vivo Models : In murine models of inflammation, administration of quinoline derivatives resulted in a marked decrease in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
